molecular formula C19H36O4 B14643643 8-Acetyl-14-hydroxyheptadecanoic acid CAS No. 54314-65-7

8-Acetyl-14-hydroxyheptadecanoic acid

Cat. No.: B14643643
CAS No.: 54314-65-7
M. Wt: 328.5 g/mol
InChI Key: OKWKBXPSRUGIIH-UHFFFAOYSA-N
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Description

8-Acetyl-14-hydroxyheptadecanoic acid is a complex organic compound with the molecular formula C19H36O4 It is characterized by the presence of an acetyl group at the 8th position and a hydroxyl group at the 14th position on a heptadecanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Acetyl-14-hydroxyheptadecanoic acid typically involves multi-step organic reactions. One common approach is the selective acetylation of 14-hydroxyheptadecanoic acid. This can be achieved using acetyl chloride in the presence of a base such as pyridine, under controlled temperature conditions to ensure selective acetylation at the desired position.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Acetyl-14-hydroxyheptadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as Jones reagent.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Jones reagent (chromic acid in acetone) at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether, under reflux conditions.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 8-Acetyl-14-ketoheptadecanoic acid.

    Reduction: 8-Hydroxy-14-hydroxyheptadecanoic acid.

    Substitution: 8-Acetyl-14-alkoxyheptadecanoic acid (when reacted with alkyl halides).

Scientific Research Applications

8-Acetyl-14-hydroxyheptadecanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of surfactants and emulsifiers.

Mechanism of Action

The mechanism by which 8-Acetyl-14-hydroxyheptadecanoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in lipid metabolism. The acetyl and hydroxyl groups may play a role in modulating the activity of these enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-Acetyl-11-hydroxyheptadecanoic acid
  • 8-Acetyl-12-hydroxyheptadecanoic acid
  • 8-Acetyl-13-hydroxyheptadecanoic acid

Uniqueness

8-Acetyl-14-hydroxyheptadecanoic acid is unique due to the specific positioning of the acetyl and hydroxyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interactions with biological targets, making it a compound of particular interest for further research.

Properties

CAS No.

54314-65-7

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

8-acetyl-14-hydroxyheptadecanoic acid

InChI

InChI=1S/C19H36O4/c1-3-11-18(21)14-9-6-8-13-17(16(2)20)12-7-4-5-10-15-19(22)23/h17-18,21H,3-15H2,1-2H3,(H,22,23)

InChI Key

OKWKBXPSRUGIIH-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCCCC(CCCCCCC(=O)O)C(=O)C)O

Origin of Product

United States

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